molecular formula C13H21NO4 B15296642 1-{[(Tert-butoxy)carbonyl]amino}-3,4-dimethylcyclopent-3-ene-1-carboxylic acid

1-{[(Tert-butoxy)carbonyl]amino}-3,4-dimethylcyclopent-3-ene-1-carboxylic acid

Cat. No.: B15296642
M. Wt: 255.31 g/mol
InChI Key: ATFXSNUILSCWMS-UHFFFAOYSA-N
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Description

1-{[(Tert-butoxy)carbonyl]amino}-3,4-dimethylcyclopent-3-ene-1-carboxylic acid is a compound with the molecular formula C13H21NO4. It is a derivative of cyclopentene, featuring a tert-butoxycarbonyl (Boc) protecting group attached to an amino group. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[(tert-butoxy)carbonyl]amino}-3,4-dimethylcyclopent-3-ene-1-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch Reactions: Conducting reactions in large reactors with precise control over temperature, pressure, and reaction time.

    Purification: Using techniques such as crystallization, distillation, and chromatography to purify the final product.

    Quality Control: Ensuring the product meets purity standards through rigorous testing and analysis.

Chemical Reactions Analysis

Types of Reactions

1-{[(Tert-butoxy)carbonyl]amino}-3,4-dimethylcyclopent-3-ene-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents such as alkyl halides and bases like sodium hydroxide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Deprotection: Strong acids like trifluoroacetic acid or hydrochloric acid.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection yields the free amino compound, while substitution reactions yield various substituted derivatives.

Scientific Research Applications

1-{[(Tert-butoxy)carbonyl]amino}-3,4-dimethylcyclopent-3-ene-1-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-{[(tert-butoxy)carbonyl]amino}-3,4-dimethylcyclopent-3-ene-1-carboxylic acid involves its reactivity as a protected amino acid derivative. The Boc group provides stability during synthetic processes and can be selectively removed to reveal the free amino group, which can then participate in further reactions. The compound’s molecular targets and pathways depend on its specific application, such as enzyme inhibition or interaction with biological macromolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{[(Tert-butoxy)carbonyl]amino}-3,4-dimethylcyclopent-3-ene-1-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and stability. This makes it particularly useful in synthetic applications where selective protection and deprotection of the amino group are required .

Properties

Molecular Formula

C13H21NO4

Molecular Weight

255.31 g/mol

IUPAC Name

3,4-dimethyl-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopent-3-ene-1-carboxylic acid

InChI

InChI=1S/C13H21NO4/c1-8-6-13(10(15)16,7-9(8)2)14-11(17)18-12(3,4)5/h6-7H2,1-5H3,(H,14,17)(H,15,16)

InChI Key

ATFXSNUILSCWMS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(CC(C1)(C(=O)O)NC(=O)OC(C)(C)C)C

Origin of Product

United States

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